5-Bromo-thiazole-2-carboxylic acid dimethylamide
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Overview
Description
5-Bromo-thiazole-2-carboxylic acid dimethylamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a dimethylamide group at the 2nd position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Bromo-thiazole-2-carboxylic acid dimethylamide can be achieved through several synthetic routes. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This process results in the selective bromination at the 5th position of the thiazole ring. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-thiazole-2-carboxylic acid dimethylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide and other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove them.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. These reactions often involve palladium-catalyzed cross-coupling with aryl or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amino-thiazole derivative .
Scientific Research Applications
5-Bromo-thiazole-2-carboxylic acid dimethylamide has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Biology: The compound is used in biological studies to understand the role of thiazole derivatives in cellular processes. It can act as a probe to investigate enzyme activities and metabolic pathways.
Materials Science: Thiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-thiazole-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-thiazole-2-carboxylic acid dimethylamide can be compared with other thiazole derivatives, such as:
5-Bromo-1,3-thiazole: This compound lacks the carboxylic acid dimethylamide group and has different chemical properties and applications.
2-Amino-5-bromothiazole: This derivative has an amino group instead of a carboxylic acid dimethylamide group, leading to different reactivity and biological activities.
4-Methyl-5-bromothiazole: The presence of a methyl group at the 4th position alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1414958-22-7 |
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Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2OS/c1-9(2)6(10)5-8-3-4(7)11-5/h3H,1-2H3 |
InChI Key |
OCLMFOBJCJXZLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(S1)Br |
Origin of Product |
United States |
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